Ethynyl(phenyl)iodonium Tetrafluoroborate: A Technical Guide for Advanced Synthesis
Ethynyl(phenyl)iodonium Tetrafluoroborate: A Technical Guide for Advanced Synthesis
CAS Number: 127783-34-0
Abstract
This guide provides an in-depth analysis of ethynyl(phenyl)iodonium tetrafluoroborate, a powerful and versatile hypervalent iodine reagent for electrophilic ethynylation. We will explore its synthesis, physicochemical properties, and reactivity, with a focus on the mechanistic principles that govern its application in modern organic synthesis. Detailed protocols for its preparation and use in key transformations are provided, alongside a critical examination of its role in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Safety and handling considerations for this energetic material are also thoroughly addressed.
Introduction: The Rise of Electrophilic Alkynylation
The introduction of the ethynyl moiety is a cornerstone of modern organic synthesis, finding extensive application in the construction of pharmaceuticals, agrochemicals, and functional materials. Traditionally, this has been achieved through nucleophilic acetylides. However, the advent of hypervalent iodine reagents has revolutionized this field, offering a complementary approach through electrophilic alkynylation. Among these, ethynyl(phenyl)iodonium tetrafluoroborate has emerged as a particularly effective and widely used reagent. Its crystalline nature, relative stability, and high reactivity make it an invaluable tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This guide will serve as a comprehensive resource for researchers seeking to leverage the unique synthetic potential of this reagent.
Synthesis and Characterization
The seminal synthesis of ethynyl(phenyl)iodonium tetrafluoroborate was reported by Ochiai and coworkers and involves a two-step process commencing from bis(trimethylsilyl)acetylene.[1] The key final step is a hydrogen fluoride-induced protiodetrimethylsilylation of an intermediate silylated iodonium salt.[1]
Synthetic Protocol
A detailed experimental protocol for the synthesis of the precursor, trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate, and its subsequent conversion to the title compound is outlined below. This protocol is adapted from the original literature and is intended for use by trained chemists in a well-equipped laboratory.
Step 1: Synthesis of Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate
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Materials: Bis(trimethylsilyl)ethyne, (diacetoxyiodo)benzene, boron trifluoride diethyl etherate, dichloromethane.
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Procedure:
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To a stirred solution of bis(trimethylsilyl)ethyne in dry dichloromethane at 0 °C, add (diacetoxyiodo)benzene.
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Slowly add boron trifluoride diethyl etherate to the mixture.
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Allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction by thin-layer chromatography.
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Upon completion, the product can be precipitated and isolated by filtration.
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Step 2: Synthesis of Ethynyl(phenyl)iodonium Tetrafluoroborate [1]
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Materials: Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate, hydrogen fluoride pyridine complex, dichloromethane.
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Procedure:
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Dissolve trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate in dry dichloromethane in a suitable fluoropolymer reaction vessel.
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Cool the solution to 0 °C.
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Carefully add hydrogen fluoride pyridine complex dropwise with vigorous stirring.
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Continue stirring at 0 °C for the recommended time.
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Quench the reaction by carefully pouring it into a stirred mixture of ether and aqueous sodium bicarbonate.
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Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
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Characterization
Physicochemical Properties
Ethynyl(phenyl)iodonium tetrafluoroborate is a solid that ranges in appearance from light yellow to brown powder or crystals.[2] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.[3] Due to its heat-sensitive nature, it is recommended to be stored at temperatures below 0 °C.
| Property | Value | Source |
| CAS Number | 127783-34-0 | [4][5] |
| Molecular Formula | C₈H₆BF₄I | [2][4] |
| Molecular Weight | 315.84 g/mol | [2][4] |
| Appearance | Light yellow to brown powder/crystal | [2] |
| Purity | >97.0% (typical) | [2] |
| Storage Temperature | Frozen (<0 °C) | |
| Solubility | Soluble in DMSO and acetonitrile | [3] |
| SMILES | C#C[I+]C1=CC=CC=C1.(F)(F)F | [4] |
Reactivity and Mechanistic Insights
Ethynyl(phenyl)iodonium tetrafluoroborate functions as a potent electrophilic "ethynyl" cation synthon. Its reactivity is dominated by the transfer of the ethynyl group to a wide range of nucleophiles.
General Mechanism of Ethynylation
The generally accepted mechanism for the ethynylation of nucleophiles involves the direct attack of the nucleophile on the electrophilic alkyne carbon of the iodonium salt. This results in the formation of the ethynylated product and the release of iodobenzene as a byproduct.
Caption: Generalized workflow for ethynylation reactions.
Applications in Organic Synthesis
The utility of ethynyl(phenyl)iodonium tetrafluoroborate extends across various domains of organic synthesis, from the formation of fundamental building blocks to the construction of complex bioactive molecules.
Ethynylation of Carbon Nucleophiles
The most well-documented application is the α-ethynylation of β-dicarbonyl compounds.[1] This reaction proceeds under mild conditions and provides a straightforward route to valuable propargyl-substituted 1,3-dicarbonyls.
Experimental Protocol: Ethynylation of a 1,3-Dicarbonyl Compound
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Materials: 1,3-dicarbonyl compound, sodium hydride (NaH), ethynyl(phenyl)iodonium tetrafluoroborate, tetrahydrofuran (THF), diethyl ether (Et₂O), water (H₂O), magnesium sulfate (MgSO₄).
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Procedure:
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To a solution of the 1,3-dicarbonyl compound in THF under a nitrogen atmosphere, add NaH and stir at room temperature for 1 hour.
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Add ethynyl(phenyl)iodonium tetrafluoroborate to the reaction mixture and continue stirring for 3 hours at room temperature.
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Dilute the reaction with H₂O and extract with Et₂O.
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Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel flash chromatography.
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Generation of Diatomic Carbon (C₂)
A more recent and highly innovative application of ethynyl(phenyl)iodonium tetrafluoroborate and its silylated precursor is in the generation of diatomic carbon (C₂) at room temperature.[6] Treatment of the precursor with a fluoride source, such as cesium fluoride or tetrabutylammonium fluoride, leads to the formation of C₂, which can be trapped by various substrates. This has opened up new avenues for the bottom-up synthesis of nanocarbon materials.[6]
Synthesis of Bioactive Molecules
The ethynyl group is a key pharmacophore in many drug molecules. The ability of ethynyl(phenyl)iodonium tetrafluoroborate to introduce this functionality under mild conditions makes it a valuable tool in medicinal chemistry and drug development. While specific examples in late-stage pharmaceutical synthesis are emerging, its application in creating complex building blocks is well-established.
Safety and Handling
Ethynyl(phenyl)iodonium tetrafluoroborate is a high-energy material and should be handled with extreme care.
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Hazards: It is harmful if swallowed and causes severe skin burns and eye damage. It is also a flammable solid.
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Precautions:
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Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Handle in a well-ventilated fume hood.
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Avoid breathing dust or mists.
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Keep away from heat, sparks, and open flames.
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Store in a cool, dry place, typically in a freezer, and away from incompatible materials.
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Ground all equipment to prevent electrostatic discharge.
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Conclusion
Ethynyl(phenyl)iodonium tetrafluoroborate is a powerful reagent that has significantly advanced the field of electrophilic alkynylation. Its straightforward synthesis, well-defined reactivity, and broad applicability make it an indispensable tool for organic chemists. As research continues to uncover new applications and mechanistic insights, the importance of this hypervalent iodine reagent in both academic and industrial settings is set to grow.
References
- Ochiai, M., Ito, T., Takaoka, Y., Masaki, Y., Kunishima, M., Tani, S., & Nagao, Y. (1990). Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds.
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TCI AMERICA. (2024, November 25). Hypervalent Iodine Reagent Useful for the Chemical Synthesis of Diatomic Carbon. Retrieved from [Link]
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ChemBK. (n.d.). ETHYNYL(PHENYL)IODONIUM TETRAFLUOROBORATE. Retrieved from [Link]
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